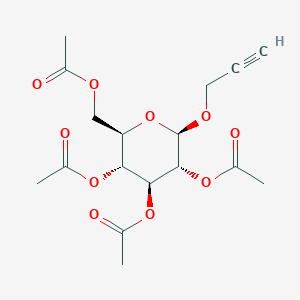

2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside is a carbohydrate . It is an oligosaccharide that contains a glucose molecule with four acetyl groups at the 2 position .

Synthesis Analysis

The synthesis of 2,3,4,6-tetra-O-acetyl-ß-d-glucopyranoside 2 has been described in detail, from 1,2,3,4,6-penta-O-acetyl-ß-d-glucopyranose 1 and propargyl alcohol in the presence of boron trifluoride etherate .Molecular Structure Analysis

The molecular formula of this compound is C17H22O10 . Its molecular weight is 386.35 g/mol .Chemical Reactions Analysis

The primary alcoholyses of this compound proceed by an SN1 mechanism . An increase in the time-independent fraction of α-glucopyranoside as an apparent function of alcohol size for the primary alcoholyses is attributed to a steric factor . An SN2 mechanism is suggested for the secondary alcoholyses .Physical And Chemical Properties Analysis

The melting point of this compound is 114-117 °C (lit.) .科学的研究の応用

Synthesis and Chemical Properties :

- It's used as a raw material in synthesizing bioactive agents. A practical method for its synthesis involving β-d-glucose pentaacetate and allyl alcohol has been developed, which is efficient, safe, and cost-effective for large-scale preparation (Yuasa & Yuasa, 2004).

- It plays a role in polymerization processes, particularly in creating chiral π-conjugated polymers. Its polymerization with transition metal catalysts yields polymers with significant electrical conductivity (Gal et al., 2005).

Application in Carbohydrate Chemistry :

- It's instrumental in the synthesis of thiosaccharides, a class of compounds with potential biological significance. A methodology using 2-propynyl beta-d-glucopyranoside tetraacetate has been developed for creating thiodisaccharides (Aversa et al., 2005).

- It's used in the synthesis of fluorine-containing natural compounds and their analogues, which have applications in various biochemical processes (Lin et al., 1990).

Biochemical Applications :

- The compound has found use in the synthesis of acetal-α-glucosides, which are significant as enzyme inhibitors and cytostatics in cancer treatment (Tietze et al., 1987).

- It is a key component in the creation of various N-gluconyl derivatives of diosgenyl 2-amino-2-deoxy-D-glucopyranoside, which are explored for their biochemical applications (Norkowska et al., 2014).

Role in Glycochemistry :

- Its derivatives are used in the preparation of phenylpropenoid β-d-glucopyranoside congeners, which have potential applications in glycochemistry and pharmacology (Kishida & Akita, 2005).

作用機序

Target of Action

It is known that this compound has a wide range of therapeutic abilities, encompassing the domains of inflammation, immune modulation, cancer containment, and neuroprotection .

Mode of Action

The propargyl function in organic synthesis, in general, is a well-established dipolarophile component in 1,3-dipolar cycloaddition reaction for the synthesis of different triazole or isoxazole derivatives .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-prop-2-ynoxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O10/c1-6-7-22-17-16(26-12(5)21)15(25-11(4)20)14(24-10(3)19)13(27-17)8-23-9(2)18/h1,13-17H,7-8H2,2-5H3/t13-,14-,15+,16-,17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGFUJKLPCRVFW-NQNKBUKLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCC#C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC#C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455607 |

Source

|

| Record name | 2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34272-02-1 |

Source

|

| Record name | 2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine](/img/structure/B1365529.png)

![tert-butyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1365544.png)